

# Drazoxolon: A Technical Deep-Dive into its Historical Development and Original Applications

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Compound of Interest		
Compound Name:	Drazoxolon	
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This technical guide provides a comprehensive overview of the historical development, original intended applications, and core scientific principles of the fungicide **drazoxolon**. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, mechanism of action, and early efficacy data of this compound.

# **Historical Development**

**Drazoxolon**, also known by its reference code PP781, was developed by Imperial Chemical Industries (ICI) Plant Protection.[1] First reported in 1967, it emerged from research into novel fungicides to combat a range of agricultural and horticultural diseases.[1] Marketed under various trade names including Ganocide, Mil-Col, and SAlsan, **drazoxolon** was formulated primarily as a suspension concentrate for use as a seed dressing.[1]

## **Original Intended Applications**

**Drazoxolon** was developed as a versatile fungicide with both protective and curative properties.[1] Its primary applications were as a foliar fungicide and a seed treatment to control a broad spectrum of plant pathogens.

2.1 Foliar Applications: It was intended for the control of:



- Powdery mildews on crops such as roses and blackcurrants.
- Coffee rust (Hemileia vastatrix).
- Tea blister blight (Exobasidium vexans).
- 2.2 Seed and Soil Applications: As a seed treatment, **drazoxolon** was aimed at controlling soilborne pathogens, including:
- Pythium spp., which cause damping-off diseases.
- Fusarium spp., responsible for root and foot rots.

The targeted crops for seed treatment included peas, beans, groundnuts, maize, cotton, and various grasses.

# **Synthesis and Chemical Properties**

**Drazoxolon**, with the chemical formula  $C_{10}H_8CIN_3O_2$ , is chemically known as 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone. Its synthesis is achieved through the Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt with a  $\beta$ -keto-ester or  $\beta$ -keto-acid, which then undergoes cyclization to form the hydrazone product.

# Experimental Protocol: Synthesis of Drazoxolon via Japp-Klingemann Reaction

The following is a generalized experimental protocol for the synthesis of **drazoxolon**, based on the principles of the Japp-Klingemann reaction.

#### Materials:

- 2-chloroaniline
- Sodium nitrite
- Hydrochloric acid
- Ethyl acetoacetate

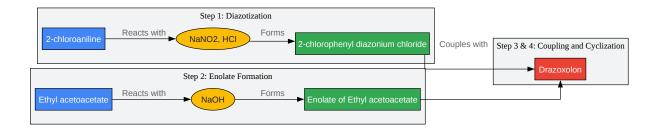


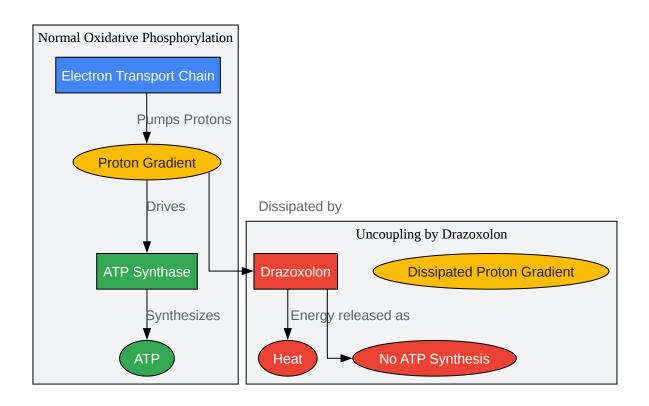
- Sodium hydroxide
- Ethanol

#### Procedure:

- Diazotization of 2-chloroaniline: 2-chloroaniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the 2-chlorophenyl diazonium chloride solution.
- Preparation of the β-keto-ester enolate: Ethyl acetoacetate is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of its enol tautomer.
- Coupling Reaction: The cold diazonium salt solution is slowly added to the enolate solution.
   The coupling reaction proceeds to form an intermediate azo compound.
- Cyclization and Hydrolysis: The intermediate undergoes intramolecular cyclization and hydrolysis under the reaction conditions to yield **drazoxolon**.
- Isolation and Purification: The resulting drazoxolon precipitates out of the solution and is
  collected by filtration. It is then washed with water and can be further purified by
  recrystallization from a suitable solvent such as ethanol.







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### References

- 1. Drazoxolon (Ref: PP781) [sitem.herts.ac.uk]
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